molecular formula C16H13N3O4S2 B2395050 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 313404-04-5

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2395050
CAS No.: 313404-04-5
M. Wt: 375.42
InChI Key: BACKQXHOMDYIRI-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a thiazole-carboxamide derivative characterized by a 5-nitrothiophene core linked to a 4-(4-ethoxyphenyl)-substituted thiazole ring. The ethoxy group at the para position of the phenyl ring distinguishes it from other analogs in this class.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-2-23-11-5-3-10(4-6-11)12-9-24-16(17-12)18-15(20)13-7-8-14(25-13)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACKQXHOMDYIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis as the Primary Route

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core of this compound. This cyclocondensation reaction involves the interaction of α-halo ketones with thiourea derivatives under basic conditions. For N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, the synthesis proceeds through three critical stages:

  • Formation of the Thiazole Ring :

    • 4-Ethoxyphenylacetone is halogenated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield α-bromo-4-ethoxyphenylacetone.
    • This intermediate reacts with thiourea in the presence of sodium hydroxide, forming 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine.
  • Nitrothiophene Carboxylic Acid Activation :

    • 5-Nitrothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Amide Coupling :

    • The thiazol-2-amine undergoes nucleophilic acyl substitution with the activated carboxylic acid derivative, typically in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Key Reaction Parameters :

Step Reagents Temperature Time Yield
Thiazole formation NBS, DMF, NaOH 0–5°C → RT 6–8 h 68–72%
Acid chloride preparation SOCl₂, reflux 80°C 3 h 89%
Amide coupling TEA, DCM RT 12 h 75–80%

Alternative Coupling Strategies

Recent patents describe palladium-catalyzed cross-coupling to introduce the ethoxyphenyl group post-thiazole formation. For example, Suzuki-Miyaura coupling using 4-ethoxyphenylboronic acid and a brominated thiazole intermediate achieves higher regioselectivity (up to 85% yield). This method reduces side products compared to traditional Hantzsch routes.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent significantly impacts coupling efficiency:

Solvent Dielectric Constant Yield (%) Byproducts
DCM 8.93 78 Minimal
THF 7.52 72 5% hydrolysis
DMF 36.7 65 12% decomposition

Data aggregated from

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields at 73–77%. Catalytic systems using DMAP (4-dimethylaminopyridine) enhance acylation rates by stabilizing the transition state.

Structural Characterization and Purity Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.21 (s, 1H, thiazole-H)
    • δ 7.89–7.91 (d, J = 4.2 Hz, 2H, ethoxyphenyl-H)
    • δ 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)
    • δ 1.38 (t, J = 7.0 Hz, 3H, -CH₃)
      Data correlated with
  • HPLC Purity : Reverse-phase C18 columns (ACN:H₂O = 70:30) show ≥98% purity at 254 nm.

Applications in Drug Discovery

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell wall biosynthesis pathways. The nitro group enhances electron-deficient character, facilitating interactions with microbial enzymes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s structure features a 4-ethoxyphenyl substituent on the thiazole ring. Key analogs differ in the substituents on the phenyl ring, which influence electronic properties and biological activity:

Compound Name Substituent on Thiazole Ring Molecular Formula Purity (%) Key Biological Activity (if reported)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (Target) 4-ethoxyphenyl C₁₆H₁₄N₃O₄S₂ N/A Not explicitly reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 42 Narrow-spectrum antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3,5-difluorophenyl C₁₄H₇F₂N₃O₃S₂ 99.05 Antibacterial
N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) 3-fluoro-4-methylphenyl C₁₅H₁₁FN₃O₃S₂ N/A Not reported
N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14) 4-cyanophenyl C₁₅H₈N₄O₃S₂ N/A Antibacterial
N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) 3,4-difluorophenyl C₁₄H₇F₂N₃O₃S₂ N/A Antibacterial

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, which may enhance solubility and membrane permeability compared to electron-withdrawing groups (e.g., -CF₃, -CN, -F) in analogs .
  • Steric Effects : The ethoxy group’s bulkiness (compared to smaller substituents like -F or -CH₃) could influence binding pocket interactions in biological targets .

Example :

  • For Compound 7 (N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide), the reaction uses 5-nitrothiophene-2-carboxylic acid and 5-methyl-4-phenylthiazol-2-amine in DMF with HATU/DIPEA .

Physicochemical Properties

  • Purity : Purity varies significantly among analogs (42–99.05%), impacting efficacy. The target compound’s purity would depend on optimization of synthesis and purification .
  • Molecular Weight : The target compound (MW ≈ 392.4 g/mol) falls within the acceptable range for drug-likeness, similar to its analogs .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3S2. Its structure includes a thiazole ring, a nitro group, and a carboxamide functional group which are known to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on substituted thiophenes have shown varying degrees of activity against pathogenic bacteria such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds suggest that they can effectively inhibit bacterial growth.

CompoundMIC (µg/mL)Target Organism
2-chloro-3,5-dinitrothiophene25E. coli
2-bromo-3,5-dinitrothiophene30Staphylococcus aureus
N-[4-(4-ethoxyphenyl)-...]TBDTBD

Anticancer Activity

The anticancer potential of similar compounds has been explored through various in vitro and in vivo studies. The compound's ability to interact with cellular pathways involved in cancer proliferation is under investigation. Preliminary studies suggest that it may inhibit specific kinases involved in cell cycle regulation.

Case Study:
In a recent study on related nitrothiophene derivatives, it was found that certain compounds exhibited significant cytotoxic effects on cancer cell lines. The mechanism was proposed to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Nucleophilic Attack : Similar compounds have shown that nucleophilic attack by thiols can lead to displacement reactions which activate the compound's antimicrobial properties.
  • Cell Cycle Inhibition : The compound may interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), thus preventing cancer cell proliferation.

Research Findings

Recent literature has focused on the synthesis and evaluation of various derivatives of nitrothiophenes for their biological activities. For example, a study highlighted the importance of substituents on the thiophene ring in enhancing antimicrobial efficacy and reducing cytotoxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide?

  • Methodological Answer : The synthesis protocol should prioritize solvent selection (e.g., chloroform, THF) and catalysts (e.g., phosphorus pentasulfide) to optimize reaction efficiency. Temperature control during cyclization or coupling steps is critical to avoid side reactions. Purification via recrystallization or column chromatography ensures high purity. For example, analogous thiazole derivatives require stepwise optimization of coupling reactions and intermediate isolation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • NMR (1H/13C) : Confirms aromatic proton environments (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) and carboxamide connectivity.
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns. Cross-referencing with databases like NIST ensures accuracy .

Q. How can environmental factors affect the stability of this compound during storage?

  • Methodological Answer : Stability studies under varied pH (3–9), temperature (4°C to 40°C), and light exposure are essential. For example, amide bonds in similar compounds hydrolyze under acidic/basic conditions, requiring inert storage (argon atmosphere, desiccants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use SHELXL for refining X-ray diffraction data, ensuring proper handling of twinning or disordered regions. Validate with complementary techniques like NMR crystallography or computational density functional theory (DFT) simulations. Cross-check unit cell parameters with literature analogs to resolve discrepancies .

Q. What experimental strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Synthetic Modification : Replace the ethoxy group with halogen or alkyl substituents to assess electronic effects.
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or microcalorimetry.
  • Multivariate Analysis : Apply QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with activity data .

Q. How can computational methods predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on conserved binding pockets in targets like mGluR5 or kinases.
  • Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with thiazole nitrogen). Validate predictions via in vitro competitive binding assays .

Q. How should researchers address conflicting bioactivity data across different assay systems?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell line selection) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays for cytotoxicity) to confirm results. Statistical tools like Bland-Altman plots can quantify systematic biases .

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